molecular formula C9H14ClN3O B8681236 5-(butylamino)-4-chloro-2-methylpyridazin-3-one

5-(butylamino)-4-chloro-2-methylpyridazin-3-one

Cat. No.: B8681236
M. Wt: 215.68 g/mol
InChI Key: WGIBXWUPDVOREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(butylamino)-4-chloro-2-methylpyridazin-3-one is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one typically involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with butylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the butylamino group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(butylamino)-4-chloro-2-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Butylamine in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(butylamino)-4-chloro-2-methylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylpyridazin-3(2H)-one: Lacks the butylamino group, which may result in different chemical and biological properties.

    5-(methylamino)-4-chloro-2-methylpyridazin-3(2H)-one:

Uniqueness

5-(butylamino)-4-chloro-2-methylpyridazin-3-one is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

5-(butylamino)-4-chloro-2-methylpyridazin-3-one

InChI

InChI=1S/C9H14ClN3O/c1-3-4-5-11-7-6-12-13(2)9(14)8(7)10/h6,11H,3-5H2,1-2H3

InChI Key

WGIBXWUPDVOREE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)N(N=C1)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-2-methylpyridazin-3(2H)-one (358 mg, 2 mmol) and butan-1-amine (585 mg, 8 mmol) in acetonitrile was refluxed for 16 hours. The mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed with water, brine, dried with MgSO4, filtered, and concentrated. Purification of the residue by chromatography (hexanes-EtOAc 1:1) afforded 170 mg of 4-(butylamino)-5-chloro-2-methylpyridazin-3(2H)-one and 260 mg of 5-(butylamino)-4-chloro-2-methylpyridazin-3(2H)-one. MS (ESI) m/z 215 (M+H)+.
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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